molecular formula C23H21Br2N5OS B11689639 N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 330838-54-5

N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B11689639
CAS No.: 330838-54-5
M. Wt: 575.3 g/mol
InChI Key: VBYWLSGXPFACQK-ZFSVJGGASA-N
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Description

N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (CAS: 330838-49-8) is a structurally complex molecule featuring:

  • A 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a 2-methylallyl group at position 2.
  • A thioacetohydrazide moiety linked to the triazole ring via a sulfur atom.
  • An α,β-unsaturated hydrazone group derived from 2-bromo-3-phenylallylidene.

The compound is synthesized through multi-step reactions involving S-alkylation of triazole-thiones with α-halogenated ketones and subsequent condensation with substituted aldehydes or hydrazides ().

Properties

CAS No.

330838-54-5

Molecular Formula

C23H21Br2N5OS

Molecular Weight

575.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H21Br2N5OS/c1-16(2)14-30-22(18-8-10-19(24)11-9-18)28-29-23(30)32-15-21(31)27-26-13-20(25)12-17-6-4-3-5-7-17/h3-13H,1,14-15H2,2H3,(H,27,31)/b20-12-,26-13+

InChI Key

VBYWLSGXPFACQK-ZFSVJGGASA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to elucidate its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Hydrazone Linkage : The initial step often involves the condensation of 2-bromo-3-phenylallyl aldehyde with thioacetohydrazide.
  • Bromination : The introduction of bromine atoms at specific positions on the phenyl rings can be achieved through electrophilic aromatic substitution.
  • Triazole Formation : The incorporation of the triazole moiety may involve cyclization reactions with appropriate precursors under acidic or basic conditions.

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Anticancer Activity

Compounds with similar structural features have been evaluated for anticancer properties. A study demonstrated that triazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)20

Case Studies

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. Among them, compounds similar to this compound exhibited notable antifungal and antibacterial activities, with mechanisms involving disruption of nucleic acid synthesis in pathogens .
  • Anticancer Research : In a study involving hydrazone derivatives, compounds structurally related to the target compound were found to induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit substantial antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown promising results in inhibiting the growth of these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease processes. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects and can guide future modifications to enhance efficacy .

Case Studies

Several case studies highlight the applications of N'-(2-Bromo-3-phenylallylidene)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2Anticancer EfficacyShowed a reduction in cell viability in MCF7 breast cancer cells by over 70% at concentrations of 100 µM after 48 hours of treatment.
Study 3Molecular InteractionsIdentified key binding sites on target proteins using computational modeling, suggesting strong affinity and potential for therapeutic development.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromine Sites

The allylidene bromine (C-Br) and 4-bromophenyl group participate in nucleophilic substitution reactions.

Reaction TypeConditionsProducts/OutcomesYield/DataSource
S<sub>N</sub>2 Displacement K<sub>2</sub>CO<sub>3</sub>/DMF, 100°C, 2 hrsBromine replaced by nucleophiles (e.g., amines, thiols)75% yield (analog)
Cross-Coupling Pd catalysts, Suzuki-Miyaura conditionsFormation of biaryl derivativesTheoretical (no data)
  • Example: Reaction with hydrazine derivatives under basic conditions forms substituted hydrazides .

Hydrazone-Based Reactions

The hydrazone moiety (-NH-N=C-) undergoes condensation, reduction, and cyclization.

Reaction TypeConditionsProducts/OutcomesYield/DataSource
Reduction NaBH<sub>4</sub>/EtOH, 45–50°CConversion to hydrazine derivatives57% yield (analog)
Condensation Acidic/alkaline mediaFormation of Schiff bases or heterocyclesNot reported
  • The allylidene group facilitates tautomerism, enabling reactivity with carbonyl compounds .

Triazole-Thioether Reactivity

The 1,2,4-triazole-thioether core participates in alkylation and oxidation.

Reaction TypeConditionsProducts/OutcomesYield/DataSource
S-Alkylation Cs<sub>2</sub>CO<sub>3</sub>/DMF, 24 hrsThioether bond formation61% yield (analog)
Oxidation H<sub>2</sub>O<sub>2</sub> or mCPBASulfoxide/sulfone derivativesTheoretical (no data)
  • Triazole nitrogen atoms may coordinate with metal ions, enabling catalytic applications .

Cycloaddition Reactions

The α,β-unsaturated allylidene system engages in [3+2] cycloadditions.

Reaction TypeConditionsProducts/OutcomesYield/DataSource
Huisgen Cycloaddition Cu(I) catalysis, RTTriazole-fused polycyclic systemsTheoretical (no data)
  • Predicted regioselectivity aligns with electron-deficient alkene behavior .

Biological Interactions

Though not direct chemical reactions, its interactions with biological targets inform reactivity:

TargetInteraction MechanismObserved EffectSource
Enzyme Inhibition Hydrogen bonding via hydrazoneAnticonvulsant/analgesic activity
Receptor Binding π-Stacking with aromatic residuesModerate COX-2 inhibition

Stability and Side Reactions

  • Hydrolysis : Hydrazone cleavage occurs under strong acidic/basic conditions.

  • Photodegradation : Bromine substituents increase susceptibility to UV-induced decomposition .

Comparison with Similar Compounds

Core Triazole Modifications

Compound (CAS) Triazole Substituents Key Structural Differences References
Target (330838-49-8) 5-(4-Bromophenyl), 4-(2-methylallyl) Bromine at phenyl; 2-methylallyl at triazole
314287-50-8 () 5-(4-Methylphenyl), 4-phenyl Methyl instead of bromine; no allyl group
307975-51-5 () 5-(4-Chlorophenyl), 4-p-tolyl Chlorine instead of bromine; p-tolyl group
314071-79-9 () 5-phenyl, 4-(4-methylphenyl) No bromine; benzylidene hydrazide

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity () may enhance membrane permeability compared to chlorine.

Hydrazone Modifications

Compound (CAS) Hydrazone Group Impact on Reactivity
Target (330838-49-8) 2-Bromo-3-phenylallylidene Electron-withdrawing bromine stabilizes α,β-unsaturation
314287-50-8 () 5-Bromo-2-hydroxybenzylidene Hydroxyl group enables hydrogen bonding
307975-51-5 () 3-(Furan-2-yl)allylidene Heterocyclic furan enhances π-π stacking

Spectral Data

Spectral Feature Target Compound (330838-49-8) Compound (314287-50-8) Compound (307975-51-5)
IR C=S Stretch ~1255 cm⁻¹ (thione tautomer) 1243–1258 cm⁻¹ 1247–1255 cm⁻¹
1H-NMR Allyl Protons δ 5.1–5.3 (2-methylallyl CH₂) N/A δ 5.8–6.2 (furan protons)
13C-NMR Triazole Carbon δ 152–155 ppm δ 150–153 ppm δ 148–151 ppm

Insights :

  • The target compound’s 13C-NMR shifts indicate stronger electron-withdrawing effects from bromine compared to chlorine or methyl groups.
  • Absence of IR S-H bands (~2500–2600 cm⁻¹) confirms thione tautomer dominance in all cases () .

Lipophilicity and Solubility

  • Compound : Hydroxyl group improves solubility but reduces logP.
  • Compound : Furan ring enhances solubility in polar aprotic solvents.

Bioactivity Trends (Inferred)

  • Triazole-thiones () show antimicrobial and anticancer activity, with brominated derivatives exhibiting enhanced potency due to halogen bonding .
  • Hydrazones with α,β-unsaturated groups (e.g., target compound) may act as Michael acceptors, enabling covalent binding to biological targets .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Cyclization of a substituted triazole-thiol intermediate with 2-bromo-3-phenylallylidene hydrazine under reflux in ethanol (70–80°C, 5–8 hours) . (ii) Thioetherification using a bromoacetylhydrazide precursor, followed by Schiff base formation with aromatic aldehydes.
  • Optimization : Yield improvements (>20%) are achieved by controlling stoichiometric ratios (e.g., 1:1.2 for aldehyde:hydrazide), using anhydrous solvents, and monitoring reaction progress via TLC .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential for characterization?

  • Techniques :
  • 1H NMR : Key signals include δ 8.2–8.5 ppm (imine proton), δ 6.8–7.5 ppm (aromatic protons from bromophenyl groups), and δ 4.2–4.5 ppm (thioacetohydrazide methylene) .
  • Mass Spectrometry : Molecular ion peaks [M+H]+ are observed at m/z consistent with the molecular formula (C₂₀H₁₇Br₂N₅OS), with fragmentation patterns validated via Chem3D modeling .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% deviation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assays :
  • Antifungal Activity : Broth microdilution against Candida albicans (MIC values reported for analogs: 8–32 µg/mL) .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA, with IC₅₀ comparisons to indomethacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :
  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Triazole Modifications : Introduce alkyl/aryl groups at the 4-position of the triazole ring to study steric and electronic influences on target binding .
  • Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett constants, logP) with activity .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Case Study : Discrepancies in antifungal activity between analogs may arise from:
  • Solubility Differences : Measure logD values (e.g., via shake-flask method) to assess bioavailability .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., hydrazide hydrolysis) .
  • Target Selectivity : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for fungal CYP51 vs. human homologs .

Q. How can computational modeling predict its reactivity and stability under physiological conditions?

  • Methods :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., imine group) prone to nucleophilic attack .
  • Hydrolysis Kinetics : Simulate pH-dependent degradation pathways (e.g., acidic cleavage of the hydrazide bond) using COSMO-RS .

Q. What experimental designs are effective for studying its stability in formulation buffers?

  • Protocol :
  • Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, and oxidative conditions (H₂O₂) for 14 days. Monitor degradation via HPLC-PDA .
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to reduce hydrolysis rates .

Methodological Notes

  • Synthetic Challenges : The bromoallylidene group is sensitive to moisture; reactions must be performed under inert gas (N₂/Ar) .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., allyl and triazole protons) require high-field instruments (≥400 MHz) and COSY/HSQC for resolution .
  • Data Reproducibility : Strict adherence to stoichiometric ratios and drying protocols (e.g., P₂O₅ for hydrazide intermediates) is critical .

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